

Catharanthine hemitartrate basic properties and structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Catharanthine hemitartrate

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Technical Monograph: Catharanthine Hemitartrate

Structural Characterization, Synthetic Utility, and Pharmacological Profile

Executive Summary

Catharanthine hemitartrate is the stable salt form of catharanthine, a terpene indole alkaloid derived from *Catharanthus roseus* (Madagascar periwinkle).[1][2] While the free base is the reactive species in the semi-synthesis of bis-indole chemotherapeutics (vinblastine/vincristine), the hemitartrate salt is the critical intermediate for isolation, purification, and storage.[1][2] Its stoichiometric stability (

base-to-acid ratio) and enhanced solubility profile make it the preferred starting material for industrial coupling reactions.[1][2] Beyond its synthetic role, recent pharmacological assays have identified catharanthine as a potent inhibitor of TRPM8 and voltage-gated calcium channels (

), suggesting therapeutic potential beyond oncology.[1][2]

Structural Characterization & Physicochemical Properties[1][2][3]

1.1 Chemical Identity and Salt Stoichiometry

The term "hemitartrate" denotes a specific stoichiometric relationship where two moles of the catharanthine base are neutralized by one mole of L-tartaric acid.[1][2] This

ratio is energetically favorable for crystal lattice formation, offering superior stability against oxidation compared to the free base.[2]

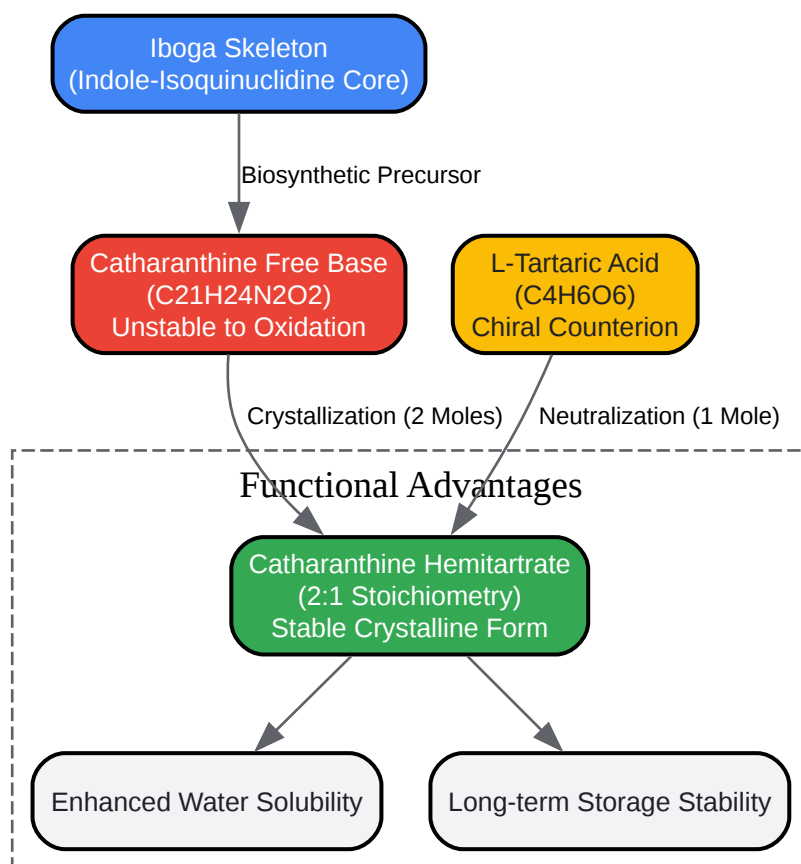
- IUPAC Name (Base): Methyl (3R,4R)-4-ethyl-3,9-diazatetracyclo[13.3.1.0^{2,10}.0^{4,9}]nonadeca-2(10),15,17-triene-18-carboxylate[1][2]
- Stereochemistry: The biological activity and successful coupling with vindoline depend on the specific enantiomer found in *C. roseus*. [1][2]

1.2 Comparative Properties Table

Property	Catharanthine Free Base	Catharanthine Hemitartrate
CAS Number	2468-21-5	4168-17-6 (General Tartrate)
Formula		
Molecular Weight	336.43 g/mol	~822.9 g/mol
Appearance	White to off-white crystalline powder	White crystalline solid
Solubility (Water)	Insoluble (<0.1 mg/mL)	Soluble (Dissociates to cation)
Solubility (Organic)	Soluble in , MeOH, DMSO	Limited in non-polar; Soluble in MeOH
Melting Point	126–128°C	>140°C (Decomposes)
Stability	Oxidation-prone (Indole moiety)	Stable at -20°C; Hygroscopic

1.3 Structural Hierarchy Diagram

The following diagram illustrates the structural relationship and the formation of the hemitartrate salt.



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Figure 1: Structural hierarchy and salt formation logic.[1][2] The 2:1 stoichiometry is critical for calculating molar equivalents in synthesis.

Synthetic Utility: The Coupling Reaction[1][2]

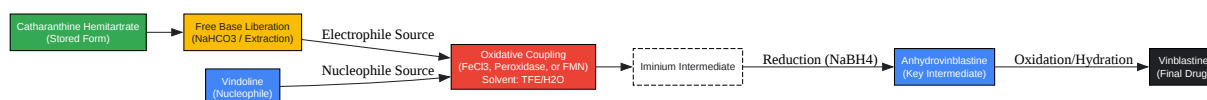
The primary industrial application of **catharanthine hemitartrate** is its coupling with vindoline to synthesize vinblastine and vincristine.[1][2] This process mimics the in vivo biosynthetic pathway but utilizes chemical or enzymatic oxidants to bypass the low natural abundance of the dimers.[2]

2.1 The "Polier" Type Coupling Mechanism

The coupling relies on the generation of a reactive radical cation or iminium species at the C16/C21 position of catharanthine, which then attacks the nucleophilic C10 position of vindoline.[1][2]

Critical Protocol Note: The hemitartrate must often be converted back to the free base in situ or prior to coupling if the reaction solvent (e.g., trifluoroethanol or acidic aqueous buffer) requires specific pH control.[1][2]

2.2 Industrial Workflow Diagram



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Figure 2: The semi-synthetic workflow converting the stable hemitartrate precursor into the active chemotherapy agent vinblastine.[1][2]

Emerging Pharmacology: Beyond Synthesis

While historically viewed as a precursor, recent research has validated catharanthine as a bioactive entity with specific channel-blocking capabilities.[2]

3.1 TRP Channel Inhibition

Catharanthine acts as a potent antagonist of the TRPM8 (Transient Receptor Potential Melastatin 8) channel.[1][2]

- Mechanism: It mimics the action of BCTC (a known TRPM8 antagonist), reducing cold-evoked calcium influx.[1][2]
- Relevance: TRPM8 is implicated in neuropathic pain and prostate cancer cell migration, suggesting catharanthine derivatives could be developed as non-opioid analgesics.[1][2]

3.2 Voltage-Gated Calcium Channels (

)

Studies indicate that catharanthine inhibits

(N-type) and

(T-type) channels.^{[1][2]}

- Physiological Effect: This inhibition correlates with the observed hypotensive (blood pressure lowering) and bradycardic (heart rate lowering) effects seen in animal models.^{[1][2]}

Experimental Protocols (Self-Validating Systems)

4.1 Protocol: Free Base Liberation for Synthesis

Rationale: Coupling reactions often require non-polar organic solvents where the salt is insoluble.^[2]

- Dissolution: Dissolve 1.0 eq of **Catharanthine Hemitartrate** in deionized water (). The solution should be clear.
- Basification: Slowly add saturated solution while stirring until pH reaches 8.5–9.0. Validation: A white precipitate (free base) will form immediately.^{[1][2]}
- Extraction: Extract three times with Dichloromethane (DCM).
- Drying: Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo.
- Quality Check:
-NMR () should show the disappearance of the tartaric acid singlet (~4.3 ppm) and integration consistent with the free base.^{[1][2]}

4.2 Protocol: HPLC Purity Analysis

Rationale: To ensure the integrity of the hemitartrate salt and detect oxidation products (e.g., pseudo-indoxyls).[1][2]

- Column: C18 Reverse Phase (e.g., Waters XBridge, ,).[1][2]
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Formic Acid (depending on MS compatibility).[1][2]
- Mobile Phase B: Acetonitrile.[1][2]
- Gradient: 20% B to 90% B over 15 minutes.
- Detection: UV at 280 nm (Indole absorption) and 254 nm.[2]
- Retention: Catharanthine typically elutes earlier than the more hydrophobic dimers (vinblastine).[1][2]

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- To cite this document: BenchChem. [Catharanthine hemitartrate basic properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10789825/docs#catharanthine-hemitartrate-basic-properties-and-structure>]

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